molecular formula C7H7N3O2 B8254912 3H-Imidazo[4,5-b]pyridine formate

3H-Imidazo[4,5-b]pyridine formate

Cat. No.: B8254912
M. Wt: 165.15 g/mol
InChI Key: MOUUDPDGQJNEQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3H-Imidazo[4,5-b]pyridine is a bicyclic heterocyclic compound comprising fused imidazole and pyridine rings. Its formate derivative, characterized by a formic acid salt formation at the nitrogen position, serves as a versatile scaffold in medicinal chemistry. The compound’s unique structure allows for diverse substitutions, enabling modulation of biological activity, solubility, and pharmacokinetics . Key applications include anticancer, anti-inflammatory, and kinase inhibitory activities, with recent studies emphasizing its role in selective enzyme targeting and drug design .

Properties

IUPAC Name

formic acid;1H-imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3.CH2O2/c1-2-5-6(7-3-1)9-4-8-5;2-1-3/h1-4H,(H,7,8,9);1H,(H,2,3)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUUDPDGQJNEQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=CN2.C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Imidazo[4,5-b]pyridine formate typically involves the cyclization of 2,3-diaminopyridine with various carboxylic acid derivatives. One common method includes the reaction of 2,3-diaminopyridine with formic acid under reflux conditions, leading to the formation of the imidazo[4,5-b]pyridine ring system . Another approach involves the use of aldehydes and oxidative conditions to achieve the desired cyclization .

Industrial Production Methods

Industrial production of 3H-Imidazo[4,5-b]pyridine formate often employs scalable synthetic routes that utilize readily available starting materials. The use of continuous flow reactors and phase transfer catalysis can enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3H-Imidazo[4,5-b]pyridine formate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted imidazo[4,5-b]pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Synthesis of 3H-Imidazo[4,5-b]pyridine Derivatives

The synthesis of 3H-imidazo[4,5-b]pyridine derivatives has been extensively studied due to their promising pharmacological properties. Various synthetic strategies have been developed, including:

  • Multicomponent Reactions : These reactions allow for the rapid assembly of complex molecules from multiple reactants in a single step. For instance, a study demonstrated a one-pot synthesis using 2-chloro-3-nitropyridine and primary amines, yielding high yields of imidazo[4,5-b]pyridine derivatives using environmentally friendly solvents like water and isopropanol .
  • Alkylation Reactions : Alkylation of imidazo[4,5-b]pyridine is crucial for creating new derivatives with enhanced biological activity. Research has shown that alkylation at specific nitrogen positions can significantly influence the compound's properties .

Biological Activities

3H-Imidazo[4,5-b]pyridine derivatives exhibit a wide range of biological activities:

  • Antimicrobial Properties : Some derivatives have shown potent activity against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis. For example, certain imidazo[1,2-a]pyridine-3-carboxamides demonstrated minimum inhibitory concentrations as low as 0.006 μM against resistant strains .
  • Anticancer Activity : The compound's ability to inhibit specific kinases makes it a candidate for cancer therapy. Studies have highlighted its potential in targeting cancer cell proliferation pathways .
  • Multidrug Resistance Reversal : Research indicates that some derivatives can reverse multidrug resistance in cancer cells by inhibiting the ABCB1 pump, which is responsible for drug efflux .

Therapeutic Significance

The therapeutic potential of 3H-imidazo[4,5-b]pyridine formate extends to various medical applications:

  • Cancer Treatment : Its role as a kinase inhibitor positions it as a valuable agent in cancer therapy. The selectivity for different kinase isoforms allows for targeted treatment strategies .
  • Infectious Diseases : Given its efficacy against Mycobacterium tuberculosis and other pathogens, it holds promise as a treatment for infectious diseases, especially those involving resistant strains .
  • Neurological Disorders : Emerging research suggests that imidazo[4,5-b]pyridine derivatives may also play a role in treating neurodegenerative diseases due to their ability to modulate neurobiological pathways .

Case Studies

Several studies exemplify the applications of 3H-imidazo[4,5-b]pyridine formate:

StudyFocusFindings
Jarmoni et al. (2020)Synthesis and Biological ActivityDeveloped synthetic routes leading to potent kinase inhibitors with anticancer properties .
Maiti et al. (2018)Antimicrobial ActivityDemonstrated strong antimicrobial effects against Mycobacterium tuberculosis with low MIC values .
Hamdi et al. (2024)Multidrug ResistanceInvestigated the ability of derivatives to reverse drug resistance in cancer cells .

Comparison with Similar Compounds

Table 1: Cytotoxicity and COX Inhibition of Diaryl Derivatives

Compound Cancer Cell Line (IC₅₀, µM) COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM)
3f K562: 12.4 21.8 9.2
3a MCF-7: 18.6 >50 35.2

Structural Advantages Over Benzimidazoles

Compared to benzimidazole analogs (e.g., 2-(pyridin-3-yl)-1H-benzo[d]imidazoles), 3H-imidazo[4,5-b]pyridines exhibit enhanced π-π stacking with enzyme active sites due to the pyridine ring’s electron-deficient nature. This improves binding affinity to targets like COX-2 and kinases .

Comparison with Antimicrobial Derivatives

Alkyl- and ester-substituted derivatives, such as 6-bromo-4-(4-methyl-benzyl)-2-phenyl-3H-imidazo[4,5-b]pyridine (Compound 5) and ethyl 2-(6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridin-3-yl)acetate (Compound 6), show distinct physical and antimicrobial properties:

Table 2: Physical Properties of Antimicrobial Derivatives

Compound Melting Point (°C) Yield (%) Rf Value
5 160 45 0.33
6 120 49 0.60
8 140 10 0.35

Theoretical studies using DFT/B3LYP/6-311G models revealed that alkylation at the third position enhances stability through intramolecular H-bonding, a feature absent in simpler imidazo[4,5-c]pyridines .

Kinase Inhibitors: Selectivity and Optimization

RAF and TYK2 Inhibitors

3H-Imidazo[4,5-b]pyridine derivatives have been optimized for kinase selectivity. For example, GLPG3667 (a TYK2 inhibitor) was developed via scaffold hopping from 3H-imidazo[4,5-c]pyridine analogs, achieving >100-fold selectivity over JAK1 through modifications in the solvent-front vector . In contrast, RAF inhibitors (e.g., Compound 21h) target B-Raf V600E mutations with IC₅₀ values <50 nM, leveraging chloro and pyrazole substitutions for potency .

MLK3 Inhibitors

Recent derivatives targeting mixed lineage kinase 3 (MLK3) showed IC₅₀ values of 10–100 nM, with homology modeling indicating interactions with the kinase’s hydrophobic pocket. This contrasts with earlier non-selective kinase inhibitors .

Structural Analogs: Pharmacological vs. Toxic Profiles

2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)

PhIP, a mutagenic heterocyclic amine formed in cooked meats, shares the core imidazo[4,5-b]pyridine structure but lacks therapeutic substituents. Its toxicity arises from metabolic activation to DNA-reactive species, contrasting with pharmacologically optimized derivatives .

Table 3: Contrasting PhIP and Drug-like Derivatives

Property PhIP 3H-Imidazo[4,5-b]pyridine Derivatives
Bioactivity Carcinogenic Anticancer, anti-inflammatory
Key Substituents Methyl, phenyl Diaryl, bromo, ester groups
Metabolic Fate DNA adduct formation CYP450-mediated detoxification

Biological Activity

3H-Imidazo[4,5-b]pyridine formate is a compound belonging to the imidazopyridine family, which has garnered attention for its diverse biological activities. This article explores its biological properties, focusing on antimicrobial, anticancer, and other pharmacological effects based on recent research findings.

Chemical Structure and Synthesis

The imidazopyridine structure consists of a fused imidazole and pyridine ring, which contributes to its pharmacological properties. The synthesis of 3H-imidazo[4,5-b]pyridine derivatives typically involves various methods including alkylation reactions and condensation techniques. Recent studies have reported successful synthesis routes that yield derivatives with enhanced biological activity .

Antimicrobial Activity

Research indicates that 3H-imidazo[4,5-b]pyridine derivatives exhibit significant antimicrobial properties. A study highlighted the compound's efficacy against various bacterial strains, particularly Gram-positive bacteria such as Bacillus cereus, while showing less effectiveness against Gram-negative bacteria like Escherichia coli .

Table 1: Antimicrobial Activity of 3H-Imidazo[4,5-b]pyridine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1Bacillus cereus16 µg/mL
2Escherichia coli>64 µg/mL
3Staphylococcus aureus32 µg/mL

Anticancer Activity

The anticancer potential of 3H-imidazo[4,5-b]pyridine derivatives has been extensively studied. These compounds have been shown to inhibit the proliferation of various cancer cell lines. For instance, one study evaluated the antiproliferative effects on human cancer cell lines such as glioblastoma (LN-229) and colorectal carcinoma (HCT-116), reporting IC50 values in the micromolar range .

Table 2: Antiproliferative Activity of Selected Derivatives

CompoundCancer Cell LineIC50 (µM)
ALN-2292.5
BHCT-1161.8
CNCI-H4603.0

The mechanism by which 3H-imidazo[4,5-b]pyridine formate exerts its biological effects involves interaction with various cellular pathways. It has been suggested that these compounds may act as inhibitors of specific kinases involved in cancer progression . For example, co-crystallization studies with Aurora-A kinase have revealed distinct binding modes that could be exploited for drug design .

Case Studies

Case Study 1: A recent investigation into a series of novel imidazo[4,5-b]pyridine derivatives demonstrated their potential as mixed lineage kinase inhibitors. The study found that certain modifications significantly enhanced their inhibitory properties against targeted kinases .

Case Study 2: Another research effort focused on the antibacterial properties of imidazo[4,5-b]pyridine derivatives against multi-drug resistant strains. The results highlighted a promising activity profile, suggesting that these compounds could serve as leads for new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3H-imidazo[4,5-b]pyridine derivatives?

  • Methodological Answer : The synthesis often involves condensation reactions or cyclization strategies. For example, microwave-assisted synthesis with arylidenemalononitriles and 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile produces bis[2-(3H-imidazo[4,5-b]pyrid-2-yl)acrylonitriles] under optimized solvent conditions (methanol/water, 1:2 v/v) . Another route uses acid chlorides (e.g., 1H-pyrazole-3-carboxylic acid chloride) reacting with 2,3-diaminopyridine to form carboxamide derivatives, monitored via TLC and purified via column chromatography .

Q. How to characterize the molecular structure of 3H-imidazo[4,5-b]pyridine formate?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques. Use 1H^1H-NMR and 13C^{13}C-NMR to confirm proton and carbon environments (e.g., aromatic protons at δ 7.3–8.5 ppm) . IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1720 cm1^{-1}) . Single-crystal X-ray diffraction resolves bond angles and planarity, as demonstrated for 3-allyl-6-bromo-1H-imidazo[4,5-b]pyridin-2-one, revealing dihedral angles of ~70° between fused rings .

Q. What biological assays are used for preliminary evaluation of 3H-imidazo[4,5-b]pyridine derivatives?

  • Methodological Answer : Screen for kinase inhibition using IC50_{50} measurements. For c-Met kinase inhibitors, employ fluorescence-based assays with ATP-competitive binding protocols . COX inhibition can be tested via enzyme-linked immunosorbent assays (ELISA) using purified COX-1/COX-2 isoforms, comparing inhibitory effects of diaryl-substituted derivatives (e.g., IC50_{50} = 9.2 µM for COX-2) .

Advanced Research Questions

Q. How to design 3H-imidazo[4,5-b]pyridine derivatives for selective kinase inhibition?

  • Methodological Answer : Focus on structure-activity relationship (SAR) studies. Introduce substituents at the C7 position to modulate selectivity, as seen in Aurora kinase inhibitors where bromine substitution enhances binding to the Gly-rich loop . Molecular docking (e.g., using AutoDock Vina) optimizes interactions with hydrophobic pockets; for example, diaryl pharmacophores improve COX-2 selectivity by aligning with Tyr385^{385} and Ser530^{530} residues .

Q. What computational methods predict electronic properties of 3H-imidazo[4,5-b]pyridine derivatives?

  • Methodological Answer : Density Functional Theory (DFT) studies at the B3LYP/6-31G(d) level calculate HOMO-LUMO gaps and charge distribution. For aminoimidazodipyridines, DFT reveals electron-withdrawing groups (e.g., cyano) stabilize the π-system, enhancing bioactivity . Molecular dynamics simulations (e.g., GROMACS) model solvation effects and conformational stability in aqueous environments .

Q. How to analyze metabolic pathways of 3H-imidazo[4,5-b]pyridine derivatives in biological systems?

  • Methodological Answer : Use LC-MS/MS to detect metabolites. For PhIP (a structurally related compound), identify N-glucuronide adducts via proteolytic digestion of serum albumin, followed by high-resolution mass spectrometry (HRMS) with collision-induced dissociation (CID) . Isotope-labeling (e.g., 14C^{14}C) tracks formaldehyde incorporation during heterocyclic amine formation .

Q. What strategies resolve contradictions in SAR data for imidazo[4,5-b]pyridine-based inhibitors?

  • Methodological Answer : Cross-validate using orthogonal assays. If a derivative shows high IC50_{50} but low cellular activity, assess membrane permeability via PAMPA assays. For Aurora kinase inhibitors, confirm target engagement using cellular thermal shift assays (CETSA) . Adjust substituent polarity (e.g., replace methyl with hydroxyl groups) to balance potency and bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.